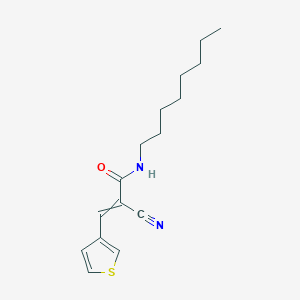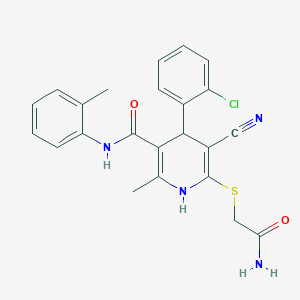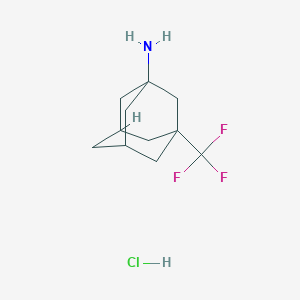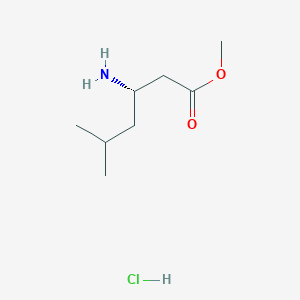
2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” is a compound that belongs to the class of thiophene-based analogs . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” can be analyzed using various spectroscopic studies such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” can be analyzed using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide” can be analyzed using various techniques. For example, the melting point can be determined , and NMR spectroscopy can provide information about the chemical structure of the compound .Applications De Recherche Scientifique
Organic Synthesis and Phosphorus Chemistry
CTP serves as a versatile precursor in organic synthesis. Researchers have explored its reactivity with phosphorus reagents, leading to the synthesis of novel phosphorus-containing compounds. For instance, the reaction of CTP with phosphorous acid and its diesters yields chromonyl phosphonic acid, diethyl chromonyl phosphonate, and diethyl chromonyl pyridinyl phosphonate . Additionally, CTP reacts with phosphorus sulfides and phosphorus tribromide to produce functionalized phosphorus heterocycles, including 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole bearing a chromone ring.
Wound Healing Applications
In the context of wound healing, CTP has been investigated for its potential therapeutic effects. Researchers synthesized 1-octyl 2-cyano acrylate (a derivative of CTP) and explored its wound-healing properties. Although this specific study did not directly focus on CTP, it highlights the compound’s relevance in medical applications .
Anticancer Activity
Chromone derivatives, including CTP, have shown promise as anticancer agents. Their structural core motif contributes to their bioactivity. While specific studies on CTP’s anticancer properties are scarce, its chromone scaffold warrants further investigation in this context .
Antimicrobial and Antioxidant Potential
Chromone-based compounds often exhibit antimicrobial and antioxidant activities. Although direct studies on CTP are limited, its structural similarity to other chromone derivatives suggests potential in these areas .
Phosphorus-Based Therapeutics
Phosphorus compounds have gained attention due to their biological activities. While CTP itself is not a therapeutic agent, its reactivity with phosphorus reagents opens avenues for designing novel phosphorus-containing drugs. These compounds may have applications as antimicrobial agents, analgesics, or even anticancer therapeutics .
Thiophene Chemistry and Drug Discovery
The thiophene moiety in CTP contributes to its overall properties. Researchers have synthesized novel heterocyclic compounds from related structures, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for tumor cell growth inhibition, emphasizing the importance of thiophene-based systems in drug discovery .
Orientations Futures
Thiophene-based analogs, including “2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
2-cyano-N-octyl-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-2-3-4-5-6-7-9-18-16(19)15(12-17)11-14-8-10-20-13-14/h8,10-11,13H,2-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAHYDRPOUQESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CSC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)


![N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2591515.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)
![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)
![Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2591523.png)
![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)